molecular formula C6H13NO2 B1426233 4-hydroxy-N-methylpentanamide CAS No. 95732-47-1

4-hydroxy-N-methylpentanamide

Cat. No.: B1426233
CAS No.: 95732-47-1
M. Wt: 131.17 g/mol
InChI Key: WRYMIQKILWAOPQ-UHFFFAOYSA-N
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Description

4-hydroxy-N-methylpentanamide is an organic compound with the molecular formula C6H13NO2 It is a derivative of pentanamide, characterized by the presence of a hydroxyl group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-hydroxy-N-methylpentanamide can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyvaleric acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-methylpentanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-methyl-4-oxopentanamide.

    Reduction: The amide group can be reduced to form the corresponding amine, 4-hydroxy-N-methylpentylamine.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification, to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-methyl-4-oxopentanamide

    Reduction: 4-hydroxy-N-methylpentylamine

    Substitution: Various esters and derivatives depending on the substituent introduced.

Scientific Research Applications

4-hydroxy-N-methylpentanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-methylpentanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The amide group can also participate in interactions with proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-methylpentanamide: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    4-hydroxy-N-ethylpentanamide: Similar structure but with an ethyl group instead of a methyl group, leading to variations in its biological activity.

    4-hydroxy-N-methylbutanamide: Shorter carbon chain, affecting its physical and chemical properties.

Uniqueness

4-hydroxy-N-methylpentanamide is unique due to the presence of both a hydroxyl group and a methyl group on the amide nitrogen. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

4-Hydroxy-N-methylpentanamide, a compound with the molecular formula C6H13NO2, has garnered interest in the scientific community due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features a hydroxyl group (-OH) and an amide group (-C(=O)N-) attached to a pentanamide backbone. Its structural characteristics allow for significant interactions with biological molecules, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with enzymes and receptors, influencing their activity. The hydroxyl group enhances its reactivity, allowing it to participate in various biochemical pathways. Specifically, it may modulate enzyme functions through competitive inhibition or by altering receptor interactions, thereby affecting cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interactions : The compound shows potential interactions with various enzymes, suggesting roles in metabolic processes and enzymatic regulation. For instance, studies have indicated that it can influence the activity of enzymes involved in inflammatory responses.
  • Therapeutic Potential : There is ongoing research into the compound's role as a precursor in drug synthesis and its potential therapeutic applications in treating conditions such as inflammation and metabolic disorders .

Data Table: Summary of Biological Activities

Biological Activity Description References
Enzyme InteractionModulates enzyme activities through hydrogen bonding and competitive inhibition.
Therapeutic ApplicationsPotential use in anti-inflammatory treatments and drug synthesis.
Metabolic Pathway ModulationInfluences various biochemical pathways related to metabolism.

Case Studies and Research Findings

  • Inflammatory Response Modulation : A study demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This effect was linked to its ability to inhibit specific enzymes involved in cytokine synthesis.
  • Metabolic Effects : Another investigation highlighted the compound's role in modulating metabolic pathways associated with energy homeostasis. The findings suggested that this compound might influence glucose metabolism and lipid profiles in preclinical models .
  • Synthesis and Derivatives : Research into various derivatives of this compound has revealed that modifications to its structure can enhance or diminish its biological activity. This underscores the importance of structure-activity relationship (SAR) studies in optimizing compounds for therapeutic use .

Properties

IUPAC Name

4-hydroxy-N-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(8)3-4-6(9)7-2/h5,8H,3-4H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYMIQKILWAOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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